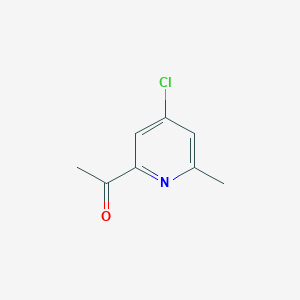

![molecular formula C14H10Cl2N2 B1591849 2-(3,4-Diclorobencil)-1H-benzo[d]imidazol CAS No. 213133-77-8](/img/structure/B1591849.png)

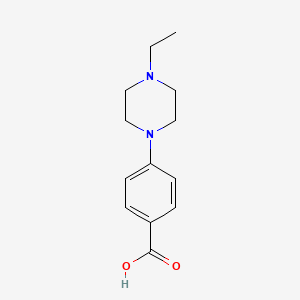

2-(3,4-Diclorobencil)-1H-benzo[d]imidazol

Descripción general

Descripción

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole demonstrates promising antimicrobial and antifungal attributes, making it a valuable asset in biomedicine research . Its potential application in the creation of therapeutic agents for combating bacterial and fungal infections warrants further investigation and exploration .

Physical And Chemical Properties Analysis

2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a white to yellow powder or crystals . It has a molecular weight of 277.15 .Aplicaciones Científicas De Investigación

Análisis de la Estructura Cristal

La estructura cristalina de 2-(3,4-Diclorobencil)-1H-benzo[d]imidazol se ha dilucidado para revelar su configuración molecular y coordenadas atómicas . Esta información es crucial para comprender el comportamiento químico del compuesto y sus interacciones. Los datos cristalográficos detallados proporcionan información sobre las posibles aplicaciones del compuesto en la ciencia de los materiales y los productos farmacéuticos, donde la estructura molecular precisa es primordial.

Síntesis de Derivados de Bencimidazol

Este compuesto se utiliza como precursor en la síntesis de varios derivados de benzimidazol . Estos derivados se sintetizan mediante procesos de condensación directa y tienen aplicaciones en el desarrollo de nuevos materiales y productos químicos con posibles usos industriales.

Aplicaciones Fungicidas

El benzimidazol y sus derivados, incluido el this compound, son conocidos por sus propiedades fungicidas . Se utilizan en agricultura para controlar enfermedades de las plantas causadas por hongos, ofreciendo una solución sistémica de amplio espectro. El papel del compuesto en la síntesis de fungicidas es significativo para mejorar la protección de los cultivos y el rendimiento.

Química Medicinal

En la química medicinal, los derivados de benzimidazol exhiben una variedad de actividades biológicas, incluidos los efectos anticancerígenos, antibacterianos y antiparasitarios . La investigación sobre el this compound podría conducir al desarrollo de nuevos medicamentos con mayor eficacia y menor toxicidad.

Ciencias de los Materiales

Los derivados del compuesto tienen aplicaciones en la ciencia de los materiales, particularmente para aplicaciones ópticas no lineales . Sus propiedades únicas los hacen adecuados para crear materiales avanzados que se pueden utilizar en diversas industrias de alta tecnología.

Inhibición de la Corrosión

La investigación ha demostrado que los derivados de imidazol, incluidos los derivados del this compound, pueden actuar como inhibidores de la corrosión para metales como hierro, cobre y acero al carbono en medios ácidos . Esta aplicación es vital para extender la vida útil de los componentes metálicos y las estructuras en entornos industriales.

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

Direcciones Futuras

Due to their enormous medicinal value, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Mecanismo De Acción

Target of Action

It is known that imidazole and benzimidazole rings, which are integral parts of this compound, are widely utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities .

Mode of Action

It is known that imidazole and benzimidazole derivatives interact with various biological targets due to their structural features and electron-rich environment . The exact interaction of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Imidazole and benzimidazole derivatives are known to exhibit a diverse range of biological activities due to their similarities with many natural and synthetic molecules with known biological activities

Result of Action

It is known that imidazole and benzimidazole derivatives exhibit a wide range of bioactivities . The specific effects of 2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole would require further investigation.

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2/c15-10-6-5-9(7-11(10)16)8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCXIKQEQOMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597729 | |

| Record name | 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

213133-77-8 | |

| Record name | 2-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorobenzyl)-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydrobenzo[D]thiazol-7(4H)-one](/img/structure/B1591776.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B1591779.png)

![[4-(4-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1591781.png)

![Ethyl [(2-bromopyridin-3-yl)oxy]acetate](/img/structure/B1591782.png)